![molecular formula C19H17ClN6O B2422031 N-(2-((3-(4-氯苯基)-[1,2,3]三唑并[1,5-a]喹啉-5-基)氨基)乙基)乙酰胺 CAS No. 902285-08-9](/img/structure/B2422031.png)
N-(2-((3-(4-氯苯基)-[1,2,3]三唑并[1,5-a]喹啉-5-基)氨基)乙基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-{[3-(4-chlorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}ethyl)acetamide is a synthetic compound that belongs to the class of triazoloquinazoline derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antitubercular, and anti-HIV properties . The presence of the triazoloquinazoline core structure contributes to its potential therapeutic applications.
科学研究应用
N-(2-{[3-(4-chlorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}ethyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of other biologically active compounds.
Biology: Investigated for its antimicrobial and antitubercular activities.
Medicine: Potential therapeutic agent for treating infections and diseases caused by bacteria and viruses.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
作用机制
Target of Action
It’s known that triazole compounds, which are part of this compound’s structure, are capable of binding in the biological system with a variety of enzymes and receptors . This suggests a broad range of potential targets.
Mode of Action
Triazole compounds are known to show versatile biological activities . They can interact with their targets, leading to various changes in the biological system. The specific interactions would depend on the exact nature of the target.
Biochemical Pathways
Given the broad range of potential targets and biological activities of triazole compounds , it’s likely that multiple pathways could be affected. The downstream effects would depend on the specific pathways and targets involved.
Result of Action
Given the potential for interaction with a variety of enzymes and receptors , it’s likely that this compound could have diverse effects at the molecular and cellular level.
生化分析
Biochemical Properties
Compounds with similar structures, such as 1,2,3-triazoles, have been found to interact with various enzymes and proteins . These interactions can influence biochemical reactions, potentially altering the function of these biomolecules .
Cellular Effects
Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Similar compounds have been shown to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[3-(4-chlorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}ethyl)acetamide typically involves the nucleophilic substitution reaction of 4-(2-(methylthio)-5-phenyl-[1,2,4]triazolo[1,5-c]quinazoline with different aryl amines . The starting material, 2-(methylthio)-5-phenyl-[1,2,4]triazolo[1,5-c]quinazoline, is synthesized from anthranilic acid . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process can be optimized for higher yields and purity by adjusting parameters such as temperature, reaction time, and the concentration of reactants .
化学反应分析
Types of Reactions
N-(2-{[3-(4-chlorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}ethyl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds in the presence of a base.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated compounds with triethylamine as a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional functional groups, while reduction can lead to the formation of amine derivatives .
相似化合物的比较
Similar Compounds
- N-(4-nitrophenyl)-5-phenyl-[1,2,4]triazolo[1,5-c]-quinazolin-2-amine
- N-(4-chlorophenyl)-5-phenyl-[1,2,4]triazolo[1,5-c]-quinazolin-2-amine
Uniqueness
N-(2-{[3-(4-chlorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}ethyl)acetamide is unique due to its specific structural features, such as the presence of the 4-chlorophenyl group and the triazoloquinazoline core. These features contribute to its distinct biological activities and potential therapeutic applications .
属性
IUPAC Name |
N-[2-[[3-(4-chlorophenyl)triazolo[1,5-a]quinazolin-5-yl]amino]ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN6O/c1-12(27)21-10-11-22-18-15-4-2-3-5-16(15)26-19(23-18)17(24-25-26)13-6-8-14(20)9-7-13/h2-9H,10-11H2,1H3,(H,21,27)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYBSLBJDVLWKPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCNC1=NC2=C(N=NN2C3=CC=CC=C31)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2,3-dimethoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2421949.png)
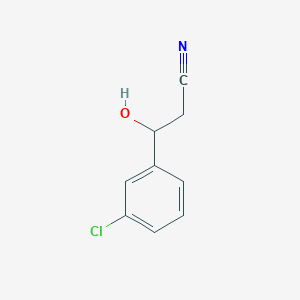
![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)piperidine-4-carboxamide hydrochloride](/img/structure/B2421951.png)

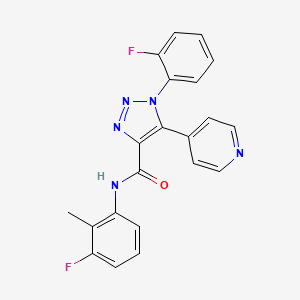
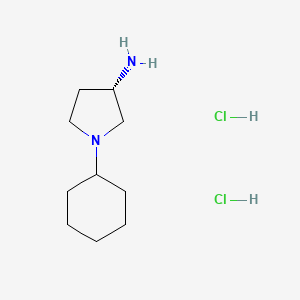
![4-{5-[(2-methoxy-2-oxoethyl)sulfanyl]-1,3,4-oxadiazol-2-yl}benzoic acid](/img/structure/B2421959.png)
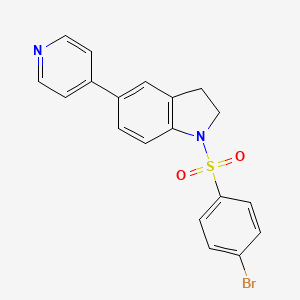
![4-[(6-Chloropyridin-3-yl)sulfonyl]-6-fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline](/img/structure/B2421962.png)
![2-[(4-benzyl-5-methyl-1H-imidazol-2-yl)sulfanyl]acetic Acid](/img/structure/B2421963.png)
![3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(2-fluorobenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/new.no-structure.jpg)
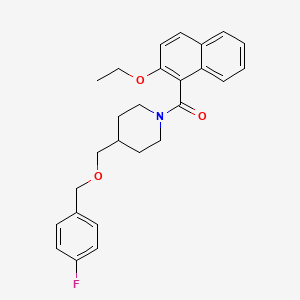
![N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2421970.png)
